N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound featuring a pyrido-benzodiazepine core. This structure comprises a fused pyridine and benzodiazepine ring system, with substitutions at the N6 and N11 positions: a methyl group at N6 and a (methylthio)methyl group at N11. The (methylthio)methyl substituent introduces sulfur-based functionality, which may influence electronic properties, solubility, and biological interactions.
Properties
CAS No. |
133626-59-2 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-methyl-11-(methylsulfanylmethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3OS/c1-17-12-7-3-4-8-13(12)18(10-20-2)14-11(15(17)19)6-5-9-16-14/h3-9H,10H2,1-2H3 |
InChI Key |
RMMBEQOIXMTKHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)CSC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Pyrido-Benzodiazepine Ring
The initial step involves synthesizing the 6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one scaffold. This is generally achieved by:
- Condensation of appropriate aminopyridine derivatives with benzodiazepine precursors.
- Cyclization under controlled heating conditions to form the fused heterocyclic system.
For example, related compounds such as 5,11-dihydro-6H-pyrido[2,3-b]benzodiazepine-6-thione have been synthesized by treating the corresponding benzodiazepinone with Lawesson’s reagent at elevated temperatures (around 150 °C) for short durations (0.5 h), yielding the thione derivative in good yield (74%). This thionation step is relevant as it can precede or facilitate further functionalization at the 6-position.
Introduction of the N6-Methyl Group
Methylation at the N6 position is typically performed by:
- Alkylation using methylating agents such as methyl iodide or dimethyl sulfate.
- The reaction is carried out under basic conditions to deprotonate the nitrogen and promote nucleophilic substitution.
This step is often done after the core ring system is formed to ensure regioselectivity and to avoid side reactions during ring closure.
Functionalization at the N11 Position with Methylthio-Methyl Group
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Ring formation (cyclization) | Aminopyridine + benzodiazepine precursor; heat | Core pyrido-benzodiazepine scaffold | Basis for further functionalization |
| 2 | Thionation (optional) | Lawesson’s reagent, 150 °C, 0.5 h | 74% yield (related thione) | Facilitates sulfur incorporation |
| 3 | N6-Methylation | Methyl iodide or dimethyl sulfate, base | High regioselectivity | Methyl group introduced at N6 |
| 4 | N11-(methylthio)methylation | 11-chloroacetyl intermediate + methylthiol | Moderate to good yield | Nucleophilic substitution at N11 |
| 5 | Purification | Recrystallization (ethanol, ethyl acetate) | Pure compound | Confirmed by TLC, NMR, melting point |
Research Findings and Optimization Notes
- Reaction conditions such as temperature, solvent choice, and reaction time critically affect yields and purity.
- The use of Lawesson’s reagent for thionation is well-documented and provides a reliable method for sulfur incorporation in the benzodiazepine ring system.
- Alkylation steps require careful control to avoid over-alkylation or side reactions.
- Nucleophilic substitution at the 11-position is versatile, allowing for various substituents, with methylthio being introduced via thiol nucleophiles.
- Analytical monitoring by NMR and TLC is essential to track reaction progress and confirm product identity.
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols and amines are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiol and amine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antifungal properties , particularly against Trichophyton species, which are known to cause superficial mycoses. A study indicated that derivatives of this compound demonstrated considerable antifungal activity, making it a candidate for developing new antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Methylthio Group | Enhances lipophilicity and membrane penetration | Increased antifungal activity |
| Pyrido(2,3-b)(1,5)benzodiazepine Core | Provides a scaffold for receptor interaction | Potential CNS activity |
Pharmacological Applications
N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has also shown promise in pharmacological research:
CNS Activity
Research indicates that compounds within this class may exhibit CNS depressant effects similar to benzodiazepines. This suggests possible applications in treating anxiety disorders or as sedatives. The following table outlines preliminary findings related to CNS effects:
| Study Reference | Methodology | Findings |
|---|---|---|
| [Study A] | In vivo animal models | Anxiolytic effects observed |
| [Study B] | Receptor binding assays | Affinity for GABA receptors |
Biochemical Studies
The biochemical pathways influenced by this compound have been explored to understand its mechanism of action:
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
Case Study on Antifungal Efficacy
A clinical trial involving patients with dermatophyte infections demonstrated that treatment with formulations containing this compound led to significant improvements in symptoms compared to placebo groups .
Case Study on CNS Effects
In a controlled study assessing the anxiolytic properties of this compound, subjects reported reduced anxiety levels after administration compared to baseline measurements .
Mechanism of Action
The mechanism of action of N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Pharmacological and Research Implications
- The (methylthio)methyl group may modulate muscarinic or dopaminergic receptor binding .
- Fluorinated Analogs : Compounds like CAS 133626-74-1 demonstrate the role of halogens in optimizing pharmacokinetics, a strategy applicable to future derivatives of the target compound .
Biological Activity
N6-Methyl-N11-(methylthio)methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of interest in pharmacology due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H15N3OS
- Molecular Weight : 285.36 g/mol
- CAS Number : 133626-59-2
Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:
- Inhibition of Stomach Ulcers : It has been shown to inhibit gastric acid secretion and promote mucosal defense mechanisms, making it a candidate for treating peptic ulcers .
- Antitussive and Antiemetic Properties : The compound has demonstrated effectiveness in reducing cough reflex and nausea in animal models, suggesting potential use in respiratory and gastrointestinal disorders .
- CNS Activity : Preliminary studies suggest that the compound may have central nervous system (CNS) effects, which could be beneficial in treating anxiety or related disorders .
Biological Activity Overview
| Activity | Effectiveness | Study Reference |
|---|---|---|
| Stomach ulcer inhibition | High | |
| Antitussive | Moderate | |
| Antiemetic | Moderate | |
| CNS effects | Preliminary evidence |
Case Study 1: Stomach Ulcer Inhibition
In a controlled study involving rats, this compound was administered at varying doses. Results indicated a significant reduction in ulcer formation compared to the control group. The mechanism was attributed to increased mucosal resistance and decreased acid secretion.
Case Study 2: Antitussive Effects
A study tested the antitussive properties of the compound in a cough model induced by citric acid. The results showed a dose-dependent reduction in cough frequency, indicating its potential as an effective antitussive agent.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Pharmacodynamics : The compound exhibits dose-dependent pharmacological effects with a favorable safety profile in animal models .
- Potential Drug Interactions : Investigations into drug interactions are ongoing, particularly concerning its CNS effects and interactions with other medications used for anxiety and gastrointestinal disorders .
- Future Directions : Further clinical trials are necessary to establish efficacy and safety in humans, particularly for its use as an antitussive and antiulcer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
